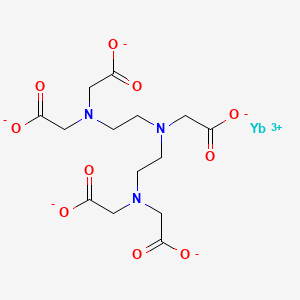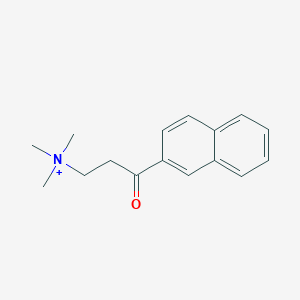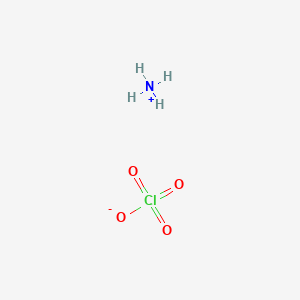
Ammonium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium perchlorate is an inorganic compound with the chemical formula NH₄ClO₄. It appears as a colorless or white crystalline solid and is highly soluble in water. This compound is a powerful oxidizer and is primarily used in the production of solid rocket propellants. Its instability has led to its involvement in several notable accidents, such as the PEPCON disaster .
Mechanism of Action
Target of Action
Ammonium perchlorate (AP) is primarily used as an oxidizer in solid fuel propellants . It includes oxidizing and reducing elements on the same molecule . The primary targets of AP are the fuel components with which it is mixed, such as powdered aluminum and/or elastomeric binders .
Mode of Action
AP acts as an efficient oxidizer and mono-propellant . When mixed with a fuel, it can generate self-sustained combustion at pressures far below atmospheric pressure . The thermal decomposition of AP is a complex process that can be divided into two different processes . At temperatures less than 240 °C, it undergoes low-temperature thermal decomposition, developing a partial–complete reaction with the formation of unreacted AP particles . At temperatures above 240 °C, it undergoes high-temperature thermal decomposition, developing a complete decomposition reaction with no residues .
Biochemical Pathways
The biochemical pathways affected by AP are primarily related to its role as an oxidizer in combustion reactions. The thermal decomposition of AP is a key aspect of its function in propellants .
Pharmacokinetics
The pharmacokinetics of AP primarily involve its thermal decomposition. The thermal behavior of AP has been investigated using differential scanning calorimetry (DSC) . Activated AP demonstrated high chemical stability with an increase in endothermic phase transition enthalpy by 170% . The enthalpy of the subsequent two main exothermic decomposition reactions was increased by 250% . Activated AP can secure self-sustained response at a high rate .
Result of Action
The result of AP’s action is the generation of a large amount of gas during combustion, producing a huge reverse thrust . This makes it one of the main propulsion energy sources in the aerospace and military fields . The thermal decomposition of AP results in the release of unconcentrated energy .
Action Environment
The action of AP can be influenced by various environmental factors. For instance, the presence of other energetic compounds such as Royal Demolition Explosives and 2,4-dinitroanisole (DNAN) in army PAX 21 production water and other competing electron acceptors such as nitrate and sulfate can affect the biodegradation of perchlorate . Furthermore, the small size of metals is prone to agglomeration and affects the performance of AP .
Biochemical Analysis
Biochemical Properties
Ammonium perchlorate plays a significant role in biochemical reactions, particularly as an oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme perchlorate reductase, which reduces perchlorate to chlorite. This enzyme is found in perchlorate-reducing bacteria, such as Dechloromonas and Azospirillum . Additionally, this compound can inhibit the sodium-iodide symporter (NIS) in thyroid cells, affecting iodine uptake and thyroid hormone synthesis . These interactions highlight the compound’s potential to disrupt normal biochemical processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In thyroid cells, it inhibits iodine uptake by blocking the sodium-iodide symporter, leading to decreased thyroid hormone synthesis . This disruption can result in altered cell signaling pathways, gene expression, and cellular metabolism. In animal studies, exposure to this compound has been linked to thyroid follicle hypertrophy, angiogenesis, and hyperplasia . These cellular effects underscore the compound’s potential to impact overall cell function and health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound inhibits the sodium-iodide symporter (NIS) by competing with iodide ions for binding sites, thereby reducing iodine uptake into thyroid cells . This inhibition leads to decreased synthesis of thyroid hormones, which are critical for regulating metabolism and growth. Additionally, this compound can undergo thermal decomposition, releasing reactive oxygen species that can further interact with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to heat or light. Over time, its inhibitory effects on the sodium-iodide symporter may diminish as the compound degrades . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent effects on thyroid function, including sustained inhibition of iodine uptake and altered thyroid hormone levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild inhibition of iodine uptake and slight alterations in thyroid hormone levels. At higher doses, more pronounced effects are observed, including significant thyroid follicle hypertrophy, angiogenesis, and hyperplasia . Toxic effects, such as decreased metabolic rate and developmental abnormalities, have been reported at high doses . These findings highlight the importance of dosage in determining the compound’s impact on health.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its reduction and degradation. The enzyme perchlorate reductase reduces this compound to chlorite, which is further degraded by chlorite dismutase to chloride and oxygen . These metabolic pathways are crucial for the detoxification of this compound in biological systems. Additionally, the compound’s inhibition of the sodium-iodide symporter affects the metabolic flux of iodine, disrupting thyroid hormone synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can enter cells via passive diffusion or active transport mechanisms, such as the sodium-iodide symporter . Once inside the cell, this compound can accumulate in the thyroid gland, where it exerts its inhibitory effects on iodine uptake. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound’s subcellular localization is primarily within the thyroid gland, where it targets the sodium-iodide symporter on the cell membrane . This localization is critical for its inhibitory effects on iodine uptake and thyroid hormone synthesis. Additionally, this compound may localize to other cellular compartments, such as lysosomes, where it can undergo degradation and detoxification . The compound’s subcellular localization plays a key role in determining its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium perchlorate is typically synthesized through the reaction of ammonia with perchloric acid. The reaction can be represented as: [ \text{NH}_3 + \text{HClO}_4 \rightarrow \text{NH}_4\text{ClO}_4 ]
Industrial Production Methods:
Direct Reaction: this compound is produced by introducing gaseous ammonia or an ammonium hydroxide solution into a crystallizing zone containing perchloric acid.
Salt Metathesis: Another method involves the reaction of ammonium salts with sodium perchlorate.
Types of Reactions:
Oxidation: this compound undergoes thermal decomposition, producing gases such as hydrogen chloride, nitrogen, oxygen, and water. The reaction is highly exothermic and can be represented as: [ 4 \text{NH}_4\text{ClO}_4 \rightarrow 4 \text{HCl} + 2 \text{N}_2 + 5 \text{O}_2 + 6 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Conditions: The decomposition typically occurs at temperatures above 200°C and can be accelerated by the presence of catalysts.
Major Products:
Scientific Research Applications
Ammonium perchlorate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Potassium Perchlorate (KClO₄)
- Sodium Perchlorate (NaClO₄)
- Lithium Perchlorate (LiClO₄)
Comparison:
- Oxidizing Power: Ammonium perchlorate is a more powerful oxidizer compared to its potassium, sodium, and lithium counterparts, making it more suitable for high-energy applications such as rocket propellants .
- Solubility: this compound is highly soluble in water, whereas potassium perchlorate has lower solubility .
- Thermal Stability: this compound has a higher thermal stability compared to sodium and lithium perchlorates, which decompose at lower temperatures .
This compound’s unique combination of high oxidizing power, thermal stability, and solubility makes it an essential compound in various high-energy applications.
Properties
CAS No. |
7790-98-9 |
|---|---|
Molecular Formula |
ClH4NO4 |
Molecular Weight |
117.49 g/mol |
IUPAC Name |
azane;perchloric acid |
InChI |
InChI=1S/ClHO4.H3N/c2-1(3,4)5;/h(H,2,3,4,5);1H3 |
InChI Key |
HHEFNVCDPLQQTP-UHFFFAOYSA-N |
impurities |
The impurities are ammonium chloride, sodium perchlorate, ammonium chlorate, and water insolubles. |
SMILES |
[NH4+].[O-]Cl(=O)(=O)=O |
Canonical SMILES |
N.OCl(=O)(=O)=O |
Color/Form |
White orthorhombic crystals. Colorless, crystalline compound Solid at 15 °C |
density |
1.95 at 59 °F (USCG, 1999) 1.95 g/cu cm 1.95 g/cm³ |
melting_point |
130 °C |
Key on ui other cas no. |
7790-98-9 |
physical_description |
Ammonium perchlorate appears as a white, crystalline solid or powder. Classified as a division 1.1 explosive if powdered into particles smaller than 15 microns in diameter or if powdered into larger particles but thoroughly dried. Does not readily burn, but will burn if contaminated by combustible material. May explode under prolonged exposure to heat or fire. Used to make rocket propellants, explosives, pyrotechnics, as an etching and engraving agent, and in analytical chemistry. DryPowder; DryPowder, OtherSolid, Liquid; PelletsLargeCrystals WHITE HYGROSCOPIC CRYSTALS. |
Pictograms |
Explosive; Oxidizer |
shelf_life |
Stable under recommended storage conditions. |
solubility |
In water, 2.0X10+5 mg/L at 25 °C In water, 2.45X10+5 mg/L at 25 °C In water, 2.49X10+5 mg/L at 25 °C Solubilities in organic solvents[Table#1333] Very soluble in liquid NH3 Soluble in methanol; slightly soluble in ethanol, acetone; almost insoluble in ethyl acetate, ether. Solubility in water, g/100ml at 25 °C: 20 |
Synonyms |
ammonium perchlorate |
vapor_pressure |
Very low |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B1201872.png)
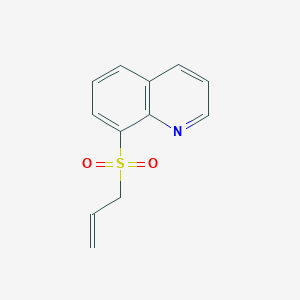
![1,7-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1201874.png)

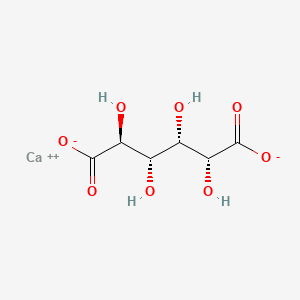
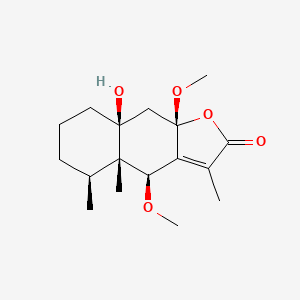
![3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B1201880.png)

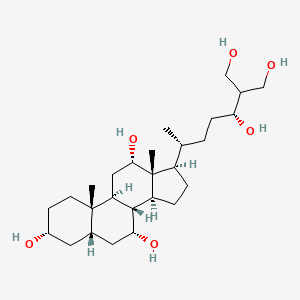
![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
